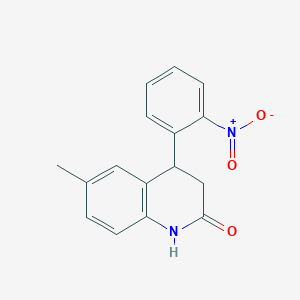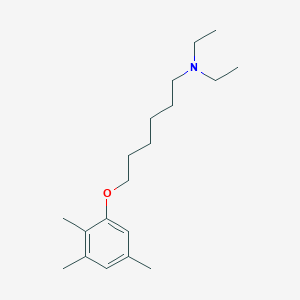![molecular formula C19H21NO4 B5157118 propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)
propyl 4-[(3-ethoxybenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-[(3-ethoxybenzoyl)amino]benzoate, also known as EPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in different fields.
作用機序
The mechanism of action of propyl 4-[(3-ethoxybenzoyl)amino]benzoate involves its ability to bind to the hydrophobic pocket in the N-terminal domain of CSL, which is the binding partner of the intracellular domain of Notch. This binding prevents the interaction between Notch and CSL, leading to the inhibition of Notch signaling. propyl 4-[(3-ethoxybenzoyl)amino]benzoate has also been found to inhibit other proteins that interact with CSL, such as Lef1 and Tcf3.
Biochemical and Physiological Effects:
Apart from its role in Notch signaling, propyl 4-[(3-ethoxybenzoyl)amino]benzoate has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of histone acetyltransferases, enzymes that modify chromatin structure and regulate gene expression. propyl 4-[(3-ethoxybenzoyl)amino]benzoate has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
実験室実験の利点と制限
One of the main advantages of propyl 4-[(3-ethoxybenzoyl)amino]benzoate is its specificity towards the interaction between Notch and CSL. This makes it a valuable tool for studying the role of Notch signaling in different biological processes. However, propyl 4-[(3-ethoxybenzoyl)amino]benzoate has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the use of propyl 4-[(3-ethoxybenzoyl)amino]benzoate in scientific research. One area of interest is the study of the role of Notch signaling in different types of cancer. propyl 4-[(3-ethoxybenzoyl)amino]benzoate has been shown to induce apoptosis in cancer cells, and its specificity towards the Notch pathway makes it a promising candidate for the development of targeted cancer therapies. Another area of interest is the study of the role of Notch signaling in stem cell differentiation and regeneration. propyl 4-[(3-ethoxybenzoyl)amino]benzoate could be used to investigate the mechanisms underlying these processes and to develop strategies for tissue repair and regeneration.
合成法
The synthesis of propyl 4-[(3-ethoxybenzoyl)amino]benzoate involves a multi-step process that starts with the reaction of ethyl 3-aminobenzoate with 3-ethoxybenzoyl chloride to form ethyl 4-[(3-ethoxybenzoyl)amino]benzoate. This intermediate is then treated with propyl iodide and potassium carbonate to yield propyl 4-[(3-ethoxybenzoyl)amino]benzoate. The final product is obtained after purification using column chromatography.
科学的研究の応用
Propyl 4-[(3-ethoxybenzoyl)amino]benzoate has been extensively used in scientific research as a tool to investigate different biological processes. Its main application is in the study of protein-protein interactions, particularly those involving the intracellular domain of Notch receptors. Notch signaling is a highly conserved pathway that plays a crucial role in cell fate determination and development. propyl 4-[(3-ethoxybenzoyl)amino]benzoate has been shown to inhibit the interaction between the intracellular domain of Notch and its binding partner, CSL, thereby blocking Notch signaling.
特性
IUPAC Name |
propyl 4-[(3-ethoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-12-24-19(22)14-8-10-16(11-9-14)20-18(21)15-6-5-7-17(13-15)23-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPFKBPNOUKNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-{[(3-ethoxyphenyl)carbonyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5157035.png)
![5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B5157040.png)


![N-cyclopropyl-4-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-imidazole-2-carboxamide trifluoroacetate](/img/structure/B5157053.png)
![(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5157063.png)
![3-(1,3-benzodioxol-5-yl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157071.png)
![N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide](/img/structure/B5157094.png)


![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)
![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)